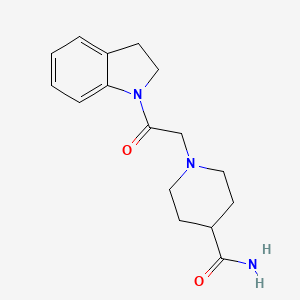

1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indolin-1-yl compounds are a class of nitrogen heterocycles that are beneficial scaffolds in the development of new drugs . They are often present as common cores in a variety of pharmaceutical products .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(Indolin-1-yl)ethanamine, involves a reaction with sodium hydrogencarbonate in water at 95℃, followed by a reaction with sodium hydroxide in water at 20℃ .Applications De Recherche Scientifique

Allosteric Modulation of CB1 Receptor

Research into indole-2-carboxamides, which share structural similarities with "1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide," has demonstrated their potential as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds have been shown to significantly impact binding affinity and cooperativity, indicating potential applications in the development of novel therapeutic agents targeting the CB1 receptor for conditions such as pain, obesity, and neurological disorders (Khurana et al., 2014).

Hydrogen-Bonding Studies

Investigations into the hydrogen-bonding capabilities of compounds structurally related to "this compound" have provided insights into their potential for forming specific molecular architectures. Such studies are foundational for the development of highly specific drug molecules and can facilitate the understanding of molecular interactions critical for drug design (Smith & Wermuth, 2011).

CGRP Receptor Inhibition

Research into compounds with similar frameworks has led to the identification of potent calcitonin gene-related peptide (CGRP) receptor antagonists. These findings support applications in treating migraines and possibly other conditions associated with CGRP, such as cardiovascular diseases (Cann et al., 2012).

Tubulin Inhibition

Compounds like "this compound" have been explored for their antiproliferative properties, acting as tubulin inhibitors. This suggests potential applications in cancer therapy, particularly in the development of new chemotherapeutic agents targeting microtubule dynamics (Krasavin et al., 2014).

Hydrogen Storage Applications

In the context of renewable energy, substituted piperidines and related compounds have been evaluated for their potential as reversible organic hydrogen storage materials. This research is pivotal for the advancement of hydrogen-powered fuel cells, offering a sustainable energy solution (Cui et al., 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c17-16(21)13-5-8-18(9-6-13)11-15(20)19-10-7-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRHVTAZGGGFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)

![ethyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2839521.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2839522.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2839528.png)

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)

![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2839533.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2839535.png)